molecular formula C18H13FN4O2S B6527787 N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide CAS No. 1019104-37-0

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide

Cat. No. B6527787
CAS RN: 1019104-37-0
M. Wt: 368.4 g/mol
InChI Key: WMNKKEGSLUOIGH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a furan ring, a pyrazole ring, a thiazole ring, and a fluorophenyl group. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiazole ring could be formed via a Hantzsch thiazole synthesis, which involves the reaction of an α-halo ketone with a thiourea . The pyrazole ring could be formed via a Knorr pyrazole synthesis, which involves the condensation of a 1,3-diketone with a hydrazine .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the fluorophenyl group could introduce interesting electronic effects, as fluorine is highly electronegative .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the furan ring could undergo electrophilic aromatic substitution, while the pyrazole ring could undergo nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, which could in turn affect its solubility and permeability .

Mechanism of Action

Target of Action

The primary target of CCG-343086 is the Regulator of G Protein Signaling (RGS) proteins . RGS proteins play a crucial role in modulating the activity of G protein subunits following G protein-coupled receptor activation .

Mode of Action

CCG-343086 inhibits the function of RGS4, a member of the RGS protein family, through the covalent modification of two spatially distinct cysteine residues on RGS4 . The modification of Cys132, located near the RGS/Gα interaction surface, modestly inhibits Gα binding and GTPase acceleration . Additionally, the modification of Cys148, located on the opposite face of RGS4, disrupts the RGS/Gα interaction through an allosteric mechanism that almost completely inhibits the Gα–RGS protein–protein interaction .

Biochemical Pathways

The inhibition of RGS4 by CCG-343086 affects the G protein signaling pathway . By inhibiting the GTPase-accelerating protein activity of RGS4, CCG-343086 prolongs the active state of the G protein, potentially enhancing the downstream signaling events .

Pharmacokinetics

Pharmacokinetics refers to the movement of the drug into, through, and out of the body . It determines the onset, duration, and intensity of a drug’s effect

Result of Action

The molecular and cellular effects of CCG-343086’s action primarily involve the modulation of G protein signaling. By inhibiting RGS4, CCG-343086 can potentially enhance the downstream signaling events of G proteins . .

Action Environment

The action, efficacy, and stability of CCG-343086 can be influenced by various environmental factors. These may include the physiological condition of the individual (such as age, sex, genetic makeup, and renal function), the presence of other drugs, and the individual’s diet and lifestyle . .

Safety and Hazards

The safety and hazards of the compound would depend on its biological activity and physical properties. For example, if the compound were toxic, it could pose a risk to health. Additionally, if the compound were flammable, it could pose a fire risk .

Future Directions

The compound could potentially be investigated for a variety of applications, depending on its biological activity. For example, if the compound were found to have antimicrobial activity, it could be developed into a new antibiotic .

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2S/c1-11-9-16(21-17(24)15-3-2-8-25-15)23(22-11)18-20-14(10-26-18)12-4-6-13(19)7-5-12/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNKKEGSLUOIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide

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